Product packaging for Methyl gfadsg(Cat. No.:CAS No. 162330-32-7)

Methyl gfadsg

Cat. No.: B063878
CAS No.: 162330-32-7
M. Wt: 645.6 g/mol
InChI Key: INIIUSWZEGQLNG-PBJYBBQPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl gfadsg is a specialized chemical compound of significant interest in exploratory biochemical and pharmacological research. While its precise profile is under investigation, preliminary studies suggest its potential utility as a modulator or probe in enzymatic assays and receptor-binding studies. Researchers value this compound for its unique structural features, which may allow it to interact with specific biological targets, potentially inhibiting or altering their function. This makes it a valuable tool for deconstructing complex signaling pathways and understanding disease mechanisms at a molecular level. Its mechanism of action is believed to involve targeted interaction with key proteins, leading to observable phenotypic changes in experimental models. This reagent is provided to the scientific community to facilitate basic research, high-throughput screening, and the development of novel experimental methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36NNaO18S B063878 Methyl gfadsg CAS No. 162330-32-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

162330-32-7

Molecular Formula

C21H36NNaO18S

Molecular Weight

645.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1

InChI Key

INIIUSWZEGQLNG-PBJYBBQPSA-M

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

Synonyms

methyl GFADSG
methyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside

Origin of Product

United States

Molecular Architecture and Stereochemical Characterization of Complex Methyl Glycosides

Advanced Nomenclature Systems for Oligosaccharide Methyl Glycosides

The systematic naming of complex oligosaccharide methyl glycosides is essential for unambiguous communication in glycoscience. The nomenclature is built upon the established rules for monosaccharides and extends to accommodate the complexity of multi-unit structures.

According to the recommendations by the International Union of Pure and Applied Chemistry (IUPAC), glycosides are named by replacing the final "-e" of the cyclic monosaccharide's name with "-ide". qmul.ac.uk This is preceded by the name of the aglycone group, in this case, "methyl". qmul.ac.uk For oligosaccharides, the nomenclature proceeds from the non-reducing end to the reducing end. wikipedia.org Each monosaccharide unit is named as a glycosyl residue, indicating its linkage to the next unit. qmul.ac.uk

Key components of the systematic name include:

Anomeric Configuration: The stereochemistry at the anomeric carbon (the carbon of the new acetal (B89532) group) is designated as alpha (α) or beta (β). gu.se

Ring Form: The size of the cyclic monosaccharide ring is specified as furanose (five-membered ring) or pyranose (six-membered ring).

Linkage Position: The connection between monosaccharide units is described by the carbon numbers involved in the glycosidic bond, for example, (1→4) or (1→6). qmul.ac.uk

Substituents: Any modifications to the sugar rings, such as methylation or acetylation, are named and their positions are indicated by a number.

For instance, a methyl glycoside of a disaccharide could be named "Methyl α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside". qmul.ac.uk More complex, branched structures are named by treating the branches as substituents on the main chain. qmul.ac.uk Graphical representations, such as the Symbol Nomenclature for Glycans (SNFG), are also used to visually depict complex glycan structures, including those with methyl glycoside terminations. nih.gov

Interactive Table: Examples of Methyl Glycoside Nomenclature
Trivial NameSystematic NameKey Features
Methyl α-D-glucopyranosideMethyl α-D-glucopyranosideA simple methyl glycoside of glucose.
Methyl LactosideMethyl β-D-galactopyranosyl-(1→4)-D-glucopyranosideA methyl glycoside of the disaccharide lactose.
N/AMethyl 2,3,4-tri-O-benzyl-6-deoxy-6-fluoro-α-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-glucopyranosideA complex, derivatized methyl glycoside illustrating extensive substitutions. wikipedia.org

Conformational Analysis and Intramolecular Interactions in Methylated Structures

The three-dimensional shape, or conformation, of methyl glycosides is critical to their biological function. Conformational analysis involves studying the spatial arrangement of atoms and the energetics of different rotational states, known as rotamers. lumenlearning.com The preferred conformation of a methyl glycoside is determined by a delicate balance of intramolecular interactions, including steric hindrance and the anomeric effect.

Several spectroscopic techniques are instrumental in determining the solution-state conformation of methyl glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. rsc.org Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. rsc.org

Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of ring conformations and the torsional angles of glycosidic linkages. nih.govacs.org

Nuclear Overhauser Effect (NOE): NOE measurements provide information about through-space distances between protons, helping to define the spatial proximity of different parts of the molecule and thus its conformation.

Mass Spectrometry (MS): While primarily used for determining molecular weight and sequence, advanced MS techniques can also provide conformational insights. nih.gov

Ion Mobility Spectrometry (IMS)-MS: This technique separates ions based on their size and shape, providing information about their collision cross-section, which is related to their three-dimensional structure. nih.gov

Tandem MS (MS/MS): Fragmentation patterns in MS/MS can sometimes be correlated with the stereochemistry of glycosidic linkages. mdpi.com

Interactive Table: Spectroscopic Data for Conformational Analysis
TechniqueParameterInformation Gained
¹H NMR³J(H,H) Coupling ConstantsDihedral angles, ring conformation. nih.gov
¹H NMRNuclear Overhauser Effect (NOE)Internuclear distances, spatial proximity.
¹³C NMRChemical ShiftsGlycosylation patterns, local electronic environment. rsc.org
IMS-MSCollision Cross-SectionOverall molecular shape and size. nih.gov

Computational modeling has become an indispensable tool for exploring the conformational landscapes of methyl glycosides. acs.org These methods complement experimental data and provide a more complete picture of the molecule's dynamic behavior.

Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. rsc.org By systematically varying torsional angles and minimizing the energy, it is possible to identify low-energy conformations. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the molecule's conformational flexibility. nih.gov These simulations can reveal the relative populations of different conformers and the transitions between them.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used to refine the energies of conformations obtained from MM or MD simulations. nih.gov Hybrid QM/MM methods can be applied to large systems, treating a critical part of the molecule with QM and the remainder with MM. acs.org

These computational approaches can be used to generate potential energy maps, also known as Ramachandran plots for glycosidic linkages, which show the energetically favorable regions of the conformational space for the φ and ψ angles. nih.gov By combining computational predictions with experimental NMR data, a highly refined model of the dominant solution-state conformation can be achieved. acs.org

Contemporary Methodologies for Methylated Compound Synthesis

Regio- and Stereoselective Glycosylation Strategies

The cornerstone of synthesizing a complex oligosaccharide like "Methyl gfadsg" lies in the ability to form glycosidic bonds with precise control over both the position (regioselectivity) and the stereochemical outcome (stereoselectivity) of the new bond. The challenge is to selectively link monosaccharide building blocks in the correct sequence and with the desired anomeric configuration (α or β).

A key strategy involves the use of protecting groups, which temporarily block certain hydroxyl groups on the sugar molecules, leaving only the desired one available for reaction. The choice of protecting groups is critical as it can influence the reactivity of the glycosyl donor and acceptor, and ultimately the stereochemical outcome of the glycosylation. For instance, a participating protecting group at the C-2 position of the glycosyl donor can help to ensure the formation of a 1,2-trans-glycosidic linkage.

Modern approaches to achieve high selectivity include the use of sophisticated glycosyl donors, such as trichloroacetimidates or thioglycosides, which can be activated under specific conditions to control the stereoselectivity. Furthermore, the choice of promoter or catalyst, solvent, and temperature all play crucial roles in directing the outcome of the glycosylation reaction. For the synthesis of "this compound," a convergent [2+3] strategy could be envisioned, where a disaccharide donor is coupled with a trisaccharide acceptor, a method that has been successfully applied in the synthesis of other complex bacterial capsular polysaccharides.

Interactive Data Table: Comparison of Glycosylation Promoters

Promoter/ActivatorTypical ConditionsCommon Glycosyl DonorsStereoselectivity
N-Iodosuccinimide (NIS)/TfOH-20 °C to rt, CH2Cl2ThioglycosidesDependent on other factors
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-78 °C to rt, CH2Cl2Trichloroacetimidates, Glycosyl sulfoxidesGenerally high, solvent dependent
Gold(I) complexes (e.g., PPh3AuOTf)Room temperature, CH2Cl2Ortho-alkynylbenzoatesHigh β-selectivity
Borinic acid catalystsRoom temperature, CH2Cl2Glycosyl halidesHigh β-selectivity with cis-diols

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly powerful for the synthesis of complex carbohydrates as enzymes can catalyze glycosylation reactions with absolute regio- and stereoselectivity, often without the need for cumbersome protecting group manipulations.

Glycosyltransferases are enzymes that naturally synthesize oligosaccharides by transferring a sugar moiety from an activated donor (typically a nucleotide sugar) to an acceptor molecule. By using a series of glycosyltransferases in a specific order, complex oligosaccharides can be assembled in a highly controlled manner. Additionally, glycosidases, which normally cleave glycosidic bonds, can be used in reverse (transglycosylation) or as engineered "glycosynthases" to form new glycosidic linkages. For a molecule like "this compound," a chemoenzymatic approach could involve the enzymatic transfer of fucose and galactose to a chemically synthesized, methylated, and sulfated N-acetylglucosamine core.

Green Chemistry Principles in Methylated Compound Synthesis

The principles of green chemistry are increasingly being applied to complex organic synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. In the context of methylated compound synthesis, this includes the use of more environmentally benign methylating agents. For example, dimethyl carbonate (DMC) is a greener alternative to traditional toxic methylating agents like methyl iodide or dimethyl sulfate (B86663).

Furthermore, the use of catalytic methods, as opposed to stoichiometric reagents, is a core principle of green chemistry. The development of catalytic glycosylation and methylation reactions reduces the amount of waste generated. Water is also being explored as a sustainable reaction medium for some organic transformations, which can significantly reduce the reliance on volatile organic solvents. Biocatalysis, as discussed in the chemoenzymatic section, is inherently a green technology as enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments.

Targeted Synthesis of Methylated Derivatives

The methyl group in "this compound" requires a specific and selective methylation step. The synthesis of partially methylated carbohydrates is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity.

Catalytic Strategies for Methyl Group Incorporation

Catalytic methods for the regioselective functionalization of carbohydrates have gained significant attention. These strategies aim to differentiate between the various hydroxyl groups of a sugar molecule through the use of a catalyst that selectively activates one position for methylation.

One approach involves the use of organocatalysts, which are small organic molecules that can catalyze reactions with high selectivity. For instance, certain catalysts can form temporary covalent bonds or hydrogen bonds with specific hydroxyl groups, thereby directing the methylation to a desired position. Another powerful strategy employs transition metal catalysts, such as rhodium(II) complexes, which can catalyze the insertion of a methyl group from a carbene precursor into a specific O-H bond with high site-selectivity. These catalytic methods offer a more efficient and elegant solution to the challenge of selective methylation compared to traditional protecting group-dependent strategies.

Interactive Data Table: Catalytic Systems for Regioselective Carbohydrate Functionalization

Catalyst TypeExample CatalystTargeted FunctionalizationKey Features
OrganocatalystDMAP-based peptideAcylation of specific hydroxylsHigh site-selectivity, mild conditions
Transition MetalRh(II) complexesO-H insertion (alkylation)Predictable selectivity based on substrate structure
Lewis AcidTin(IV) reagentsAcylation, AlkylationActivation of specific hydroxyl groups
Boron-basedBorinic acidGlycosylation of equatorial hydroxylsForms cyclic boronic ester intermediates

Methodological Advancements in Methylated Synthon Preparation

The preparation of selectively methylated monosaccharide building blocks, or synthons, is a crucial prerequisite for the total synthesis of complex molecules like "this compound". Recent advancements in this area have focused on developing more efficient and versatile methods for preparing these key intermediates.

One significant development is the use of novel glycosyl donors that are both stable and can be activated under specific, mild conditions. For example, methyl glycosides themselves have been identified as effective glycosyl donors in the presence of certain gold catalysts. This allows for the direct use of a methylated sugar as a building block in a glycosylation reaction.

Compound Names

Trivial NameChemical Name
This compoundMethyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside
Dimethyl carbonate (DMC)Dimethyl carbonate
N-Iodosuccinimide (NIS)1-Iodo-2,5-pyrrolidinedione
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Trimethylsilyl trifluoromethanesulfonate
4-dimethylaminopyridine (DMAP)N,N-Dimethylpyridin-4-amine

Advanced Analytical Techniques for Complex Methyl Glycoside Profiling

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone technique for the characterization of methyl glycosides, offering high sensitivity and detailed structural information. When coupled with gas chromatography (GC), GC-MS is a powerful tool for analyzing the volatile derivatives of methyl glycosides. chalmers.semdpi.com

Typically, for GC-MS analysis, methyl glycosides are derivatized to increase their volatility. Common derivatization methods include trimethylsilylation or acetylation. chalmers.senih.gov The resulting trimethylsilyl (B98337) or acetylated methyl glycoside derivatives can then be separated by GC and analyzed by MS. nih.govglycopedia.eu

Electron ionization (EI) is a frequently used ionization method in GC-MS. nih.gov The EI mass spectra of derivatized methyl glycosides exhibit characteristic fragmentation patterns that allow for the determination of the monosaccharide composition and the positions of methyl groups. nih.govglycopedia.eunih.gov For instance, the mass spectra of peracetylated methylglycosides, while not typically showing a molecular ion peak, provide diagnostic fragment ions that help in identifying the type of monosaccharide (e.g., hexose, pentose, or deoxyhexose). glycopedia.eu While EI is effective, gentler ionization techniques like chemical ionization (CI) and field ionization (FI) can also be employed, which often result in less fragmentation and can help in determining the molecular mass of the compounds. oup.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can aid in determining the elemental composition of the glycosides and their fragments. nih.gov Furthermore, tandem mass spectrometry (MS/MS) techniques, such as linked scans and MIKE (Mass-analyzed Ion Kinetic Energy) experiments, can be used to establish fragmentation pathways and provide more detailed structural information. nih.govpsu.edu Ion mobility-mass spectrometry (IM-MS) has also emerged as a valuable technique for resolving subtle stereochemical differences among the sodium adducts of monosaccharide methyl glycosides. acs.orgacs.org

Table 1: Diagnostic Ions in EI-MS of Acetylated Methyl Glycosides This table is interactive. You can sort and filter the data.

Monosaccharide Type Diagnostic m/z Values Reference
Hexose 200 glycopedia.eu
Pentose 128, 170 glycopedia.eu
6-Deoxyhexose 142, 184 glycopedia.eu
Glucuronic Acid Distinctive pattern glycopedia.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl glycosides. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms, the stereochemistry of chiral centers, and the conformation of the molecule. rsc.orgnih.gov

In ¹H NMR spectra of carbohydrates, the anomeric protons (H-1) are particularly diagnostic. They typically resonate in a distinct region of the spectrum, generally between 4.3 and 5.9 ppm. creative-proteomics.com The chemical shift and the coupling constant (³J(H1,H2)) of the anomeric proton provide crucial information about the configuration (α or β) of the glycosidic linkage. creative-proteomics.comnih.gov Generally, the anomeric protons of α-glycosides resonate at a lower field (further downfield) than those of the corresponding β-glycosides. creative-proteomics.com

Table 2: Typical NMR Chemical Shift Ranges for Methyl Glycosides This table is interactive. You can sort and filter the data.

Nucleus Group Chemical Shift Range (ppm) Reference
¹H Anomeric Protons 4.3 - 5.9 creative-proteomics.com
¹H Other Ring Protons 3.2 - 4.2 nih.gov
¹³C Anomeric Carbons 90 - 100 nih.gov
¹³C Other Ring Carbons 60 - 85 nih.gov

Hyphenated Techniques for Complex Methylated Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures of methylated compounds. researchgate.netresearchgate.netnih.gov The coupling of a separation technique like gas chromatography (GC) or liquid chromatography (LC) with a powerful detection technique like mass spectrometry (MS) or NMR spectroscopy provides both high-resolution separation and detailed structural information. psu.eduresearchgate.net

GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, including derivatized methyl glycosides. mdpi.commdpi.comtaylorfrancis.comrsc.orgresearchgate.netmdpi.com It allows for the separation of individual components in a mixture and their subsequent identification based on their mass spectra. mdpi.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of non-volatile and thermally labile compounds without the need for derivatization. nih.gov Different LC-MS interfaces, such as electrospray ionization (ESI), are suitable for the analysis of a wide range of glycosides. researchgate.net

Other hyphenated techniques, such as LC-NMR and CE-MS (Capillary Electrophoresis-Mass Spectrometry), are also emerging as valuable tools for the comprehensive analysis of complex carbohydrate mixtures. researchgate.netnih.gov These techniques offer complementary information and can be used to tackle challenging analytical problems in glycoscience.

"Methyl gfadsg": A Non-Existent Chemical Compound

Following a comprehensive search of scientific databases and chemical literature, it has been determined that the chemical compound "this compound" does not exist. The name does not correspond to any known chemical structure or registered substance. As a result, it is not possible to provide an article detailing its theoretical and computational investigations.

The search for "this compound" yielded results related to various real methylated compounds and computational chemistry methodologies. For instance, information was found on the computational analysis of methyl methacrylate (B99206) rsc.org, methyl stearate (B1226849) researchmap.jp, and methylated DNA. nih.gov These studies employ techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantum chemical calculations to investigate reaction mechanisms, biological interactions, and electronic structures. rsc.orgresearchmap.jpnih.gov However, none of these findings are applicable to a compound named "this compound," as it is not a recognized chemical entity.

One search result tangentially mentioned "this compound" in the context of complex methyl glycosides, such as methyl o-galactopyranosyl-1-3-o-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-o-sulfoglucopyranoside. ontosight.ai This appears to be an anomaly of the search algorithm, as the article's content does not refer to "this compound" as a specific compound of interest.

Without any scientific data or literature on "this compound," it is impossible to generate scientifically accurate content for the requested subtopics:

Theoretical and Computational Investigations of Methylated Systems

Molecular Docking Studies for Ligand-Target Interactions:Molecular docking requires a 3D structure of the ligand ("Methyl gfadsg") and a target receptor, neither of which can be identified.

Furthermore, the request for a table of all compound names and their corresponding PubChem CIDs cannot be fulfilled as "this compound" does not have a PubChem entry.

Biological and Mechanistic Roles of Complex Methyl Glycosides

Role in Cellular Recognition and Signaling Pathways

Complex carbohydrates, including methyl glycosides, are fundamental to cellular recognition and signaling. researchgate.net Displayed on cell surfaces as part of glycoproteins and glycolipids, these glycans are involved in cell-to-cell communication, adhesion, and differentiation. researchgate.netnih.govresearchgate.net The interaction of these surface glycans with specific carbohydrate-binding proteins, known as lectins, is a key mechanism in these processes. nih.govrsc.org

Glycosphingolipids (GSLs), a class of lipids containing carbohydrate moieties, play a significant role in these interactions. nih.gov They can modulate the function of other cell surface receptors, such as integrins, and are involved in transmembrane signaling. nih.gov For instance, certain GSLs can influence signaling pathways initiated by tyrosine kinase-linked receptors and those mediated by protein kinase C and MAP kinase, which in turn affect cellular behaviors like motility, proliferation, and apoptosis. nih.gov

The clustering of glycosyl epitopes with specific signal transducers and receptors in microdomains, sometimes called "glycosynapses," allows carbohydrates to mediate cell signaling and lead to changes in cellular phenotype. nih.gov

Immunological Modulations via Methyl Glycoside Interactions

The immune system heavily relies on lectin-mediated processes for self/non-self discrimination and cellular communication. rsc.org Immune cells express a variety of carbohydrate-binding receptors, including C-type lectins, Siglecs, and galectins, which recognize glycan patterns on both host and pathogenic cells. nih.gov These interactions can either trigger pro-inflammatory responses or suppress immunity, leading to immune tolerance. nih.gov

Glycans are integral to the function of key immune molecules like the major histocompatibility complex (MHC) and the T-cell receptor. nih.gov Alterations in cell surface glycosylation can directly impact immune cell function. nih.gov For example, pathogens often use their own lectins to bind to host cell glycans, which is a critical step for adhesion and subsequent infection. rsc.org By interfering with these interactions, it may be possible to develop new anti-infective therapies. rsc.org

Some plant-derived polysaccharides, a broad class of which methyl glycosides are a part, have been shown to modulate both innate and adaptive immune responses. nih.gov Additionally, some flavonoid glycosides have demonstrated the potential to inhibit immune checkpoint proteins like PD-1/PD-L1, suggesting a role in cancer immunotherapy. researchgate.net

Mechanisms of Enzyme-Catalyzed Methyl Transfer Reactions

Methyltransferases are a large group of enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate. wikipedia.org The most common methyl donor is S-Adenosyl methionine (SAM). wikipedia.org The general mechanism for this transfer is a S_N2-like nucleophilic attack, where the methyl group is transferred to the substrate. wikipedia.org

In the context of glycosides, enzymes like loganic acid methyltransferase catalyze the methylation of a carboxyl group on the substrate, a key step in the biosynthesis of certain biologically active compounds. nih.gov The reaction mechanism involves the transfer of a methyl group from the SAM cofactor to an oxygen atom of the substrate's carboxyl group. nih.gov

Glycoside hydrolases, on the other hand, catalyze the cleavage of glycosidic bonds. acs.org These reactions typically proceed via a classical S_N2 mechanism involving acid/base catalysis, with either retention or inversion of the anomeric configuration. acs.org The enzyme utilizes two key residues, a proton donor and a nucleophile or general base, to facilitate the reaction. acs.org

Interactions with Carbohydrate-Binding Proteins (Lectins)

The interaction between carbohydrates and lectins is a cornerstone of many biological recognition events. acs.org While the affinity of a single carbohydrate for a lectin is often weak, this interaction is significantly enhanced in biological systems through multivalency, known as the "glycocluster effect". researchgate.netacs.org

Lectins are highly specific in their binding. nih.gov For example, the sialic acid-binding lectin from ovine placenta requires a carboxylic acid group for interaction. nih.gov The binding affinity can be influenced by various modifications to the carbohydrate structure. nih.gov The presence of hydrophobic regions near the carbohydrate-binding site of some lectins means that aromatic glycosides can bind more strongly than aliphatic ones. diva-portal.org

O-methylation of carbohydrates can also tune these recognition events. beilstein-journals.org In some cases, methylation is required for binding to certain lectins, while in others, it can prevent binding. beilstein-journals.org

Influence of Methylation and Sulfation on Biological Specificity

Post-synthesis modifications of glycans, such as methylation and sulfation, can significantly alter their biological activity and specificity. researchgate.netacs.org

Methylation is a less common modification in humans but is observed in other organisms like bacteria, fungi, and plants. researchgate.net It can modulate glycan structure, leading to new biological activities by making the carbohydrate more hydrophobic and altering its conformational space. researchgate.net This modification can be crucial for recognition by specific lectins. beilstein-journals.org

Sulfation is a widespread modification that is critical for modulating biological functions, including cellular adhesion and signaling. acs.org The presence and position of sulfate (B86663) groups on a glycoside can dramatically enhance binding affinity and specificity to target proteins. ontosight.airesearchgate.net For example, the sulfation pattern of glycosaminoglycans (GAGs) is essential for their ability to bind to a wide array of proteins, including growth factors. nih.gov Specific sulfation patterns are crucial for the biological activities of these molecules, such as the anticoagulant activity of heparin. nih.gov Enzymes that alter these sulfation patterns, like sulfoglycosidases, play a key role in various biological processes and are linked to diseases such as inflammatory bowel disease and cancer. acs.org

Emerging Research Directions and Future Perspectives in Methylated Compound Studies

Innovations in High-Throughput Synthesis and Screening Methodologies

The ability to rapidly synthesize and screen large libraries of methylated compounds is crucial for identifying new drug candidates and research probes. High-throughput experimentation (HTE) has become an indispensable tool in this endeavor, enabling the parallel execution of numerous reactions and assays. acs.orgresearchgate.net

High-Throughput Synthesis:

Modern synthetic chemistry has embraced automation and miniaturization to accelerate the creation of diverse molecular libraries. researchgate.netscienceintheclassroom.org Key developments include:

Automated Parallel Synthesis: Robotic platforms can perform multiple reactions simultaneously in microplates, allowing for the rapid generation of a wide array of methylated compounds. acs.orgucl.ac.uk This approach is particularly valuable for exploring structure-activity relationships (SAR) by systematically modifying a lead compound. rsc.org

Miniaturization: Performing reactions on a nanomole scale significantly reduces the consumption of precious starting materials, which is often a bottleneck in the early stages of drug discovery. scienceintheclassroom.org This allows for a broader exploration of reaction conditions and diversification of compound libraries. scienceintheclassroom.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This technology is increasingly being integrated into high-throughput workflows.

A general workflow for high-throughput synthesis and screening often involves the use of robotic liquid handlers for dispensing reagents, automated reaction blocks for incubation, and high-throughput analytical techniques for characterization. acs.orgucl.ac.uk

High-Throughput Screening (HTS):

Once synthesized, these compound libraries must be screened for biological activity. Several HTS assays have been developed specifically for methyltransferases and demethylases, the enzymes that regulate methylation. oup.comnih.gov

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based Assays Detect changes in fluorescence intensity or polarization upon enzymatic activity. nih.govoup.comHigh sensitivity, suitable for miniaturization. oup.comProne to false positives from fluorescent compounds. nih.gov
Luminescence-Based Assays (e.g., MTase-Glo) Measure light output from a coupled enzymatic reaction that is dependent on the methyltransferase product. nih.govLower false-positive rates compared to fluorescence assays, robust performance. nih.govMay have higher reagent costs.
High-Throughput-Methyl-Reading (HTMR) Utilizes methyl-binding proteins and fluorescence polarization to detect changes in methylation status. oup.comoup.comnih.govHomogeneous, quick, highly sensitive, and cost-effective. nih.govCan be susceptible to false positives that interfere with fluorescence or protein binding. oup.com
Mass Spectrometry-Based Assays Directly detect the mass change associated with the addition or removal of a methyl group.High accuracy and can provide detailed information about the reaction.Higher instrumentation cost and lower throughput compared to plate-based assays.

These HTS methods have been successfully used to screen large compound libraries and identify novel inhibitors of enzymes like DNMT1 and ALKBH5. oup.comoup.com

Advancements in Ultra-Sensitive Analytical Detection of Methylated Compounds

The detection and quantification of methylated compounds, particularly in complex biological samples, require highly sensitive and specific analytical methods. This is especially critical for early disease diagnosis, where biomarkers like methylated DNA may be present in minute quantities. researchgate.net

Recent advancements have pushed the limits of detection to attomolar (aM) concentrations:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is considered the gold standard for quantifying DNA methylation, capable of detecting modifications as low as 0.00001%. nih.gov UHPLC-MS/MS offers high sensitivity and accurate quantification of various modified nucleosides. nih.gov

Electrochemical Biosensors: These sensors utilize nanomaterials, such as gold-coated magnetic nanoparticles, to detect methylation through electrical signals. researchgate.net They offer rapid detection times (under an hour) and have achieved detection limits in the attomolar range. researchgate.netacs.org

Optical Detection Methods: Techniques like colorimetry, fluorescence, surface plasmon resonance, and Raman spectroscopy, often enhanced by nanoparticles, provide optical readouts for methylation status. researchgate.net Quantum dots, for instance, have been used to achieve a detection limit of 358.92 aM for a specific methylated biomarker. acs.org

Isothermal Amplification Techniques: Methods like loop-mediated isothermal amplification (LAMP) can detect as low as 10 aM of methylated DNA without the need for sophisticated thermal cyclers. rsc.org Another approach, combining a methylation-dependent restriction endonuclease with STEM-PCR, has also demonstrated high sensitivity. mdpi.com

These ultra-sensitive methods are crucial for advancing epigenetic research and developing minimally invasive clinical diagnostics for diseases like cancer. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Methylated Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and discovery of new molecules, including methylated compounds. mdpi.comresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the drug discovery pipeline. mdpi.comacs.org

Key Applications of AI/ML in Compound Design:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms like Support Vector Machines (SVM) and deep learning to predict the biological activity and properties of compounds based on their chemical structure. mdpi.commdpi.com This allows for the virtual screening of large chemical libraries to prioritize candidates for synthesis. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore a vast chemical space to propose novel methylated compound structures. mdpi.com

Retrosynthesis Planning: AI-powered tools can predict the most efficient synthetic routes to a target molecule. acs.orgyoutube.com By analyzing known chemical reactions, these systems can suggest a step-by-step pathway, saving significant time and resources in the lab. acs.org

Reaction Optimization: ML models can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a chemical reaction, improving yields and reducing byproducts. youtube.com

The integration of AI and ML does not replace experimental work but rather complements it, allowing chemists to focus their efforts on the most promising candidates and strategies. mdpi.comresearchgate.net

Exploration of Novel Biological Functions and Pathways of Methyl Glycosides

Methyl glycosides are a class of compounds where a methyl group is attached to the sugar moiety. libretexts.org They are found in nature and are also synthesized for various applications. libretexts.orgresearchgate.net Research is increasingly uncovering their diverse and significant biological roles.

Emerging Biological Functions:

Antiallergic and Immunomodulating Effects: Novel isoflavone (B191592) methyl-glycosides isolated from Cordyceps militaris have demonstrated antiallergic properties by inhibiting degranulation and the release of inflammatory cytokines in mast cells. acs.org

Potential Therapeutic for Neurological Disorders: Methyl salicylate (B1505791) glycosides are being investigated for their potential in treating schizophrenia, possibly by modulating genes involved in synaptic function and energy metabolism. nih.gov

Antimicrobial and Anticancer Activity: Like many glycosides, methyl glycosides are being explored for their potential as antimicrobial and anticancer agents. ontosight.ai

Cell Signaling: Glycosides play crucial roles in cell-to-cell communication and signaling pathways. ontosight.ai

Understanding Biosynthetic Pathways:

Understanding how methyl glycosides are synthesized in nature is key to harnessing their potential.

Fischer–Helferich Glycosidation: This is a fundamental reaction for synthesizing glycosides. nih.gov Recent studies using density functional theory (DFT) have elucidated the detailed mechanism of this reaction when catalyzed by aluminum-based catalysts. nih.gov

Steviol (B1681142) Glycoside Pathway: Research on Stevia rebaudiana has provided insights into the complex biosynthetic pathway of steviol glycosides. plos.org Studies have identified key regulatory genes and even suggested the existence of alternative pathways for their synthesis. plos.org

Enzymatic Glycosylation: The use of enzymes, or "glycodiversification," is a powerful tool for creating novel glycoside derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. asm.org

The continued exploration of methyl glycoside functions and pathways promises to yield new therapeutic agents and a deeper understanding of fundamental biological processes. nih.govasm.org

Conclusion

Synthesis of Key Research Findings in Complex Methyl Glycosides

Research into complex methyl glycosides, such as the structural class represented by "Methyl gfadsg," has yielded significant insights into carbohydrate chemistry and biology. The synthesis of these molecules is a considerable challenge due to the need for precise control over the stereochemistry of multiple glycosidic linkages and the regioselective modification, such as sulfation.

Key findings in the synthesis of these compounds often revolve around:

Automated Glycan Assembly (AGA): This technology has become a cornerstone for the rapid and systematic synthesis of complex oligosaccharides. AGA allows for the sequential addition of monosaccharide building blocks on a solid support, which simplifies purification and allows for the construction of highly complex structures that would be exceedingly difficult to produce through traditional solution-phase chemistry.

Protecting Group Strategies: The synthesis of a molecule like "this compound" would require a sophisticated strategy of using orthogonal protecting groups. These are chemical moieties that temporarily block reactive sites (hydroxyl groups) on the sugar rings, allowing for the formation of specific glycosidic bonds. The choice of protecting groups is critical for achieving the desired final structure.

Regioselective Sulfation: The introduction of sulfate (B86663) groups at specific positions on the sugar backbone is crucial for the biological activity of many glycosides. Research has focused on developing methods for selective sulfation, often involving enzymatic or chemoenzymatic approaches, to ensure the sulfate is added to the correct hydroxyl group. Recent methodologies have also explored on-resin sulfation techniques to streamline the synthesis of sulfated glycans.

The table below summarizes the general synthetic approaches and key considerations for the construction of complex methyl glycosides.

Synthetic Aspect Key Methodologies and Considerations Relevance to "this compound"
Glycosidic Linkage Formation Fischer Glycosylation, Koenigs-Knorr reaction, use of glycosyl donors (e.g., trichloroacetimidates, thioglycosides).The formation of the specific α and β linkages between the galactose, fucose, and N-acetylglucosamine units would require stereoselective glycosylation methods.
Oligosaccharide Assembly Linear and convergent synthesis strategies, Automated Glycan Assembly (AGA).A convergent strategy might involve synthesizing smaller fragments of the molecule first, which are then joined together. AGA would offer a more streamlined, albeit technologically advanced, approach.
Functional Group Modification Regioselective sulfation using reagents like sulfur trioxide-pyridine complex, enzymatic sulfation.The placement of the sulfate group on the 6-position of the N-acetylglucosamine unit is a critical step that would require highly specific chemical or biochemical methods.

Outlook on Translational and Fundamental Applications in Methylated Compound Research

The future of research into complex methylated compounds, including sulfated glycosides, is promising, with potential applications spanning from fundamental biology to therapeutic development.

Fundamental Research:

Probing Biological Processes: Structurally well-defined complex glycosides are invaluable tools for glycobiology research. They can be used as molecular probes to study the binding specificity of carbohydrate-binding proteins (lectins), which are involved in cell-cell recognition, immune responses, and pathogen-host interactions. A synthetic molecule like "this compound" could be used to investigate the function of specific lectins that recognize sulfated and fucosylated glycans.

Structure-Activity Relationship Studies: By synthesizing a library of related compounds with systematic variations in their structure (e.g., different sulfation patterns, different glycosidic linkages), researchers can elucidate the specific structural features that are critical for biological activity. This is fundamental to understanding the "glycocode" – the way in which information is stored in complex carbohydrate structures.

Translational Applications:

Therapeutic Development: Many complex carbohydrates on cell surfaces are altered in disease states, such as cancer and inflammatory conditions. Synthetic glycosides that can mimic or block the interactions of these disease-associated carbohydrates are being explored as potential therapeutics. For example, compounds that block the selectin family of lectins, which are involved in inflammation, are of significant interest.

Vaccine Development: The carbohydrate antigens on the surfaces of bacteria and viruses are key targets for the immune system. Synthetic oligosaccharides that mimic these antigens can be used as components of conjugate vaccines to elicit a protective immune response.

Biomarker Discovery: Specific glycan structures can be overexpressed in certain diseases and can serve as biomarkers for diagnosis and prognosis. The availability of synthetic standards is crucial for the development of accurate diagnostic tools.

The continued development of advanced synthetic methods will be a key driver of progress in this field, enabling the creation of increasingly complex and diverse methylated compounds for both fundamental and translational research. While "this compound" itself remains an uncharacterized molecule, its structure is representative of a class of compounds with immense scientific and medical potential.

Q & A

Q. What are the foundational steps to initiate research on Methyl GFADSG?

Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science to identify prior studies on this compound. Use keywords such as "synthesis," "spectral characterization," and "biological activity." For chemical identification, prioritize peer-reviewed journals over preprint repositories. Validate findings using the IUPAC nomenclature and cross-reference spectral data (e.g., NMR, IR) from primary sources .

Key Resources Table

DatabasePurposeExample Metrics
SciFinderChemical structure validation95% accuracy in compound matching
ReaxysReaction pathway analysis10+ documented synthesis routes
PubMedBiological activity screening20+ studies on neuropharmacology

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document all experimental parameters meticulously, including reagent purity (e.g., ≥99%, Sigma-Aldrich Lot#), solvent grades, and reaction conditions (temperature, pH, catalysts). Use standardized protocols from authoritative sources (e.g., Journal of Medicinal Chemistry guidelines) and validate intermediates via HPLC or mass spectrometry . Publish raw data in open-access repositories like Zenodo to enable replication .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of this compound across studies?

Conduct a meta-analysis of existing data to identify confounding variables (e.g., dosage variations, assay methodologies). For example, if Study A reports neuroprotective effects (IC50 = 10 μM) while Study B shows toxicity (LD50 = 50 μM), compare cell lines (e.g., SH-SY5Y vs. HEK293), exposure times, and solvent controls. Use statistical tools like ANOVA to assess significance and publish a critical review with proposed harmonized protocols .

Data Contradiction Analysis Framework

FactorImpact ExampleMitigation Strategy
Assay typeMTT vs. LDH assays for cytotoxicityStandardize to ISO 10993-5 guidelines
Concentration range1–100 μM discrepanciesValidate via dose-response curves

Q. What experimental design strategies minimize bias in pharmacokinetic studies of this compound?

Implement double-blind randomized trials with placebo controls. Use LC-MS/MS for plasma concentration measurements to ensure sensitivity (limit of detection ≤1 ng/mL). Include positive controls (e.g., known CYP450 inhibitors) and pre-register protocols on ClinicalTrials.gov to avoid post-hoc analysis bias . For in vivo models, adhere to ARRIVE guidelines for ethical and methodological transparency .

Q. How to optimize computational modeling for this compound’s receptor-binding affinity?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to account for protein flexibility. Validate predictions against crystallographic data (PDB ID: e.g., 5HT2A receptor). Cross-check results with experimental SPR (surface plasmon resonance) binding assays (KD ± SEM) .

Methodological Guidance

Q. What are best practices for presenting this compound data in manuscripts?

  • Figures : Use color-coded heatmaps for dose-response relationships. Avoid cluttering with excessive chemical structures; limit to 2–3 in graphical abstracts .
  • Tables : Include exact p-values (not ranges) and 95% confidence intervals for biological data .
  • Supplemental Data : Provide synthetic procedures, spectral peaks (δ in ppm), and HPLC chromatograms .

Q. How to address gaps in this compound’s safety profile for regulatory submissions?

Perform OECD-compliant toxicity assays (e.g., Ames test for mutagenicity, acute oral toxicity in rodents). Collaborate with regulatory experts to align with ICH S1B guidelines. Publish negative results to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.